2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,4-difluoro-3-hydroxy-3-methylbutanoic acid
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Overview
Description
This compound is a useful research compound. Its molecular formula is C24H26N2O6 and its molecular weight is 438.5 g/mol. It is also known by other synonyms such as Fmoc-N-Me-Phe (4-Cl)-OH; N-Fmoc-N-methyl-4-chloro-L-phenylalanine .
Synthesis Analysis
The synthesis of this compound can be achieved from L-Threonine and N-(9-Fluorenylmethoxycarbonyloxy)succinimide . Further details about the synthesis process can be found in the referenced papers .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques. The empirical formula is C20H21NO5 and the molecular weight is 355.38 . More detailed structural analysis can be found in the referenced papers .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex and are subject to ongoing research . More detailed information about the chemical reactions can be found in the referenced papers .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques. For example, its melting point, boiling point, density, molecular formula, and molecular weight can be determined .Scientific Research Applications
Peptide Synthesis
This compound is primarily used in the synthesis of peptides. The fluorenylmethyloxycarbonyl (Fmoc) group is a protective group for amino acids in the process of peptide synthesis . It’s particularly useful because it can be removed under mild base conditions, which is essential for the synthesis of peptides that are sensitive to strong acids.
Safety and Hazards
This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . More detailed safety and hazard information can be found in the referenced papers .
properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-difluoro-3-hydroxy-3-methylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2NO5/c1-20(27,18(21)22)16(17(24)25)23-19(26)28-10-15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-9,15-16,18,27H,10H2,1H3,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJBCFRQXWYSDQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)(C(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,4-difluoro-3-hydroxy-3-methylbutanoic acid |
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